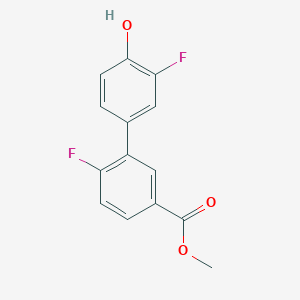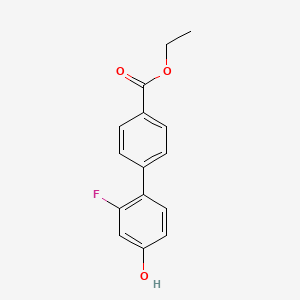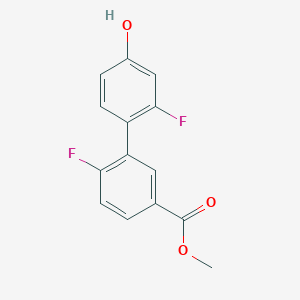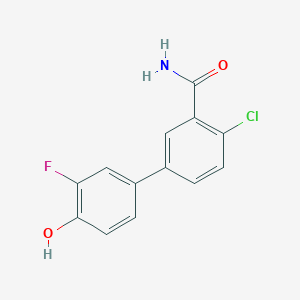
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (2F5FMCPhP95) is a fluorinated phenol compound with a wide range of applications in the scientific research field. It has been used in the synthesis of pharmaceuticals, for its ability to act as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. 2F5FMCPhP95 has also been studied for its potential as an antimicrobial agent, as well as its ability to inhibit the growth of some cancer cells.
Scientific Research Applications
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been studied as an antimicrobial agent, with research showing that it has the ability to inhibit the growth of bacteria and fungi. It has also been used as a reagent in the synthesis of other compounds, such as 2-fluoro-5-methoxycarbonylbenzyl alcohol. Additionally, 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been studied for its potential as a cancer inhibitor, with research showing that it has the ability to inhibit the growth of certain cancer cells.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an antimicrobial agent by inhibiting the growth of bacteria and fungi through the inhibition of cell wall synthesis. Additionally, it is believed to act as a cancer inhibitor by inhibiting the growth of certain cancer cells through the inhibition of cell division and cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% are not fully understood. However, research has shown that it has the potential to inhibit the growth of certain cancer cells, as well as inhibit the growth of bacteria and fungi. Additionally, research has also shown that it has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the metabolism of arachidonic acid.
Advantages and Limitations for Lab Experiments
The use of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a highly reactive compound. Additionally, it is stable in a wide range of pH levels and temperatures. However, there are some limitations to the use of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in laboratory experiments. It is a highly toxic compound and should be handled with caution. Additionally, it is volatile and can easily be lost during storage and handling.
Future Directions
The potential of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has yet to be fully explored. However, there are several potential future directions for the use of this compound. One potential direction is the use of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as a drug delivery system. Additionally, it could be used to study the mechanism of action of other drugs, as well as to study the effects of different drugs on certain cell types. Furthermore, it could be used to study the effects of different environmental conditions on the growth of bacteria and fungi. Finally, it could be used to study the effects of different compounds on the activity of certain enzymes.
Synthesis Methods
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized through a process known as the Friedel-Crafts alkylation reaction. This reaction involves the reaction of an alkyl halide and an aromatic compound in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride. The resulting product is a substituted aromatic compound with a fluorine atom attached to the aromatic ring. The synthesis of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be accomplished using this reaction by reacting 3-fluoro-5-methoxycarbonylphenyl bromide with 2-fluoro-5-chlorophenol in the presence of aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, and yields 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as the major product.
properties
IUPAC Name |
methyl 3-fluoro-5-(4-fluoro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)10-4-9(5-11(15)6-10)8-2-3-12(16)13(17)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQYFMLSQCMMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684483 |
Source


|
| Record name | Methyl 4',5-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-72-4 |
Source


|
| Record name | Methyl 4',5-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374697.png)


![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374724.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374728.png)








